molecular formula C11H21NO2S B1679532 Rorifone CAS No. 53078-90-3

Rorifone

Cat. No. B1679532
CAS RN: 53078-90-3
M. Wt: 231.36 g/mol
InChI Key: OKNKACRVIGPQAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

In the early 1970s, about 300 kinds of effective Chinese herbal medicines were explored for the treatment of chronic bronchitis . Rorifonum was obtained and developed under this historical condition . Two crystals named rorifonum and rorifamide were obtained after studies on the chemical components of Rorippa Montana (Wall.) Small (hancai) by Shanghai Institute of Materia Medica . Using elemental analysis, spectral identification, and mass spectrometry, the chemical structure of these two compounds was finally determined .


Molecular Structure Analysis

The molecular formula of Rorifone is C11H21NO2S . Its molecular weight is 231.35 . The chemical name of Rorifone is 10-Methylsulfonyl decanenitrile .


Chemical Reactions Analysis

Rorifonum and rorifamide are the first discovered sulfone compounds with the effects of relieving cough and eliminating phlegm . The research has promoted the study of finding innovative products from traditional medicine plant .


Physical And Chemical Properties Analysis

Rorifone appears as a white or whitish crystalline powder . It is practically insoluble in water, slightly soluble in ether, freely soluble in ethyl acetate or chloroform, and soluble in methanol and ethanol . Its melting point is between 44–47 °C .

properties

IUPAC Name

10-methylsulfonyldecanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2S/c1-15(13,14)11-9-7-5-3-2-4-6-8-10-12/h2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNKACRVIGPQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCCCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201159
Record name Rorifone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rorifone

CAS RN

53078-90-3
Record name Rorifone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053078903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rorifone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
KUO HSI, KUK CHIEN, CH LIANG, LIN TZESHENG - 1974 - pascal-francis.inist.fr
Keyword (fr) RORIFONE CAPRONITRILE DERIVE NONANOL DERIVE CAPRIQUE ACIDE DERIVE ACIDE GRAS COMPOSE ALIPHATIQUE COMPOSE SATURE ACYLATE SULFONE …
Number of citations: 0 pascal-francis.inist.fr
YY Liang, C Marlowe, WJ Waddell - Zhongguo yao li xue bao= Acta …, 1987 - europepmc.org
Distribution of [nitrile-14C]rorifone in mice by whole body autoradiography. - Abstract - Europe PMC … Distribution of [nitrile-14C]rorifone in mice by whole body autoradiography. …
Number of citations: 1 europepmc.org
HM CHANG, PPH BUT, LL WANG - Pharmacology and Applications …, 1987 - World Scientific
… to contain a decyanated metabolite of rorifone which resembled the synthetic rorifone degradation product 3mesylpropanoic acid. Incubation of rat liver slices with rorifone at 37C for 4 …
Number of citations: 0 www.worldscientific.com
GH Du, XL He, SB Wang, GH Du - Natural Small Molecule Drugs from …, 2018 - Springer
Rorifonum is extracted from rorippa (Rorippa Montana (Wall.) Small) which is distributed widely in China. It is mainly used for the treatment of patients with chronic bronchitis at …
Number of citations: 0 link.springer.com
F Sheng‐din, X Ren‐sheng… - American Journal of …, 1981 - Wiley Online Library
… , named rorifone and rorifamide, have been isolated from this plant. The molecular formula of rorifone … The structure of rorifone is proved to be IO-methylsulphonyl-decylnitrile (XVI), and …
Number of citations: 9 bsapubs.onlinelibrary.wiley.com
JR Stepp - Journal of ethnopharmacology, 2004 - Elsevier
Primary tropical forest is generally considered to be the most likely habitat to discover new pharmaceuticals, due to high biodiversity and endemism. However, many indigenous groups …
Number of citations: 268 www.sciencedirect.com
DS Fabricant, NR Farnsworth - Environmental health …, 2001 - ehp.niehs.nih.gov
In this review we describe and discuss several approaches to selecting higher plants as candidates for drug development with the greatest possibility of success. We emphasize the role …
Number of citations: 334 ehp.niehs.nih.gov
NR Farnsworth - Drug Information Journal, 1987 - journals.sagepub.com
Even though the American public in 1983 spent in excess of $8.0 billion for prescriptions dispensed from community pharmacies—prescriptions that contained active principles still …
Number of citations: 1 journals.sagepub.com
IE Cock - Pharmacognosy Communications, 2015 - core.ac.uk
Background: Plants have been used therapeutically for thousands of years and continue to be the main treatment modality for a large percentage of the world’s population. Furthermore, …
Number of citations: 49 core.ac.uk
奚国良, 顾坤健, 张鸿良, 林子森
Number of citations: 0

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